3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Membrane permeability Lead optimization

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1820706-17-9) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C₉H₇FN₂O and molecular weight 178.16 g/mol. It belongs to the 1,2,4-oxadiazole regioisomeric family—five-membered heteroaromatic rings containing two carbons, two nitrogens, and one oxygen atom that serve as ester and amide bioisosteres in medicinal chemistry.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1820706-17-9
Cat. No. B1344151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
CAS1820706-17-9
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC(=CC=C2)F
InChIInChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
InChIKeyNDQMOEJUCOLPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1820706-17-9): Physicochemical Identity and Procurement Baseline


3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1820706-17-9) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C₉H₇FN₂O and molecular weight 178.16 g/mol . It belongs to the 1,2,4-oxadiazole regioisomeric family—five-membered heteroaromatic rings containing two carbons, two nitrogens, and one oxygen atom that serve as ester and amide bioisosteres in medicinal chemistry [1]. The compound features a meta-fluorophenyl substituent at position 3 and a methyl group at position 5 of the oxadiazole ring, with computed XLogP3 of 2.5, topological polar surface area (TPSA) of 38.9 Ų, four hydrogen bond acceptors, zero hydrogen bond donors, and one rotatable bond .

Why Generic 1,2,4-Oxadiazole or Fluorophenyl Isomer Substitution Fails for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


Substituting 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole with a positional isomer (ortho- or para-fluorophenyl) or a des-methyl analog is not functionally equivalent. The meta-fluoro substituent exerts a Hammett σ_m of +0.337—approximately fivefold greater electron-withdrawing induction than the para-fluoro isomer (σ_p = +0.062)—altering the oxadiazole ring's basicity, dipole moment orientation, and susceptibility to nucleophilic attack at C-3 [1]. Furthermore, the 5-methyl group provides a synthetic handle for deprotonation and subsequent functionalization that is absent in the 5-unsubstituted analog, and its presence raises XLogP3 by +0.6 log units relative to the des-methyl compound, materially affecting lipophilicity-driven properties . At the regioisomeric level, matched-pair analyses from the AstraZeneca compound collection demonstrate that 1,2,4-oxadiazoles systematically differ from 1,3,4-oxadiazoles by approximately one order of magnitude in log D, with significant divergence in metabolic stability, hERG inhibition, and aqueous solubility [2].

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over Des-Methyl Analog (CAS 1262412-46-3)

The 5-methyl substitution on the oxadiazole ring of 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole increases computed lipophilicity by +0.6 log units relative to its direct des-methyl comparator, 3-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 1262412-46-3). Both values were computed using the same XLogP3 algorithm . This difference is above the commonly accepted 0.3 log-unit threshold for meaningful pharmacological impact and approaches the ~1 log-unit shift that distinguishes 1,2,4- from 1,3,4-oxadiazole regioisomers in systematic matched-pair analyses [1].

Lipophilicity Membrane permeability Lead optimization

Electronic Differentiation: Meta-Fluoro Withdraws Electrons ≈5× Stronger Than Para-Fluoro Isomer

The meta-fluorophenyl substituent in the target compound exerts a Hammett σ_m constant of +0.337, compared with σ_p = +0.062 for the para-fluoro isomer (CAS 196301-98-1)—a 5.4-fold difference in electron-withdrawing capacity [1]. This differential arises because fluorine at the meta position cannot donate electron density via resonance (no lone-pair conjugation with the oxadiazole ring), whereas para-fluorine engages in competing resonance donation that partially offsets its inductive withdrawal. The electronic consequence is experimentally validated for the 1,2,4-oxadiazole scaffold: 3-phenyl-5-methyl-1,2,4-oxadiazole exhibits pKa = −2.95 in aqueous H₂SO₄ [2]; application of the Hammett equation with ρ ≈ +0.3 (estimated for oxadiazole basicity) predicts the meta-fluoro derivative will be further destabilized by ~0.1 pKa units relative to the para-fluoro analog.

Electronic effects Hammett constants Basicity modulation

Lipophilicity Offset vs. 4-Chloro Analog: Fluorine's Unique Polar hydrophobicity

When compared with its 4-chlorophenyl analog, 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole (LogP = 2.70) , the target compound (XLogP3 = 2.5) is approximately 0.2 log units less lipophilic despite fluorine's higher electronegativity. This 'polar hydrophobicity' phenomenon—where fluorinated aromatics exhibit lower log P than their chlorinated counterparts while retaining hydrophobic contact surface—is well-documented in medicinal chemistry and contributes to the superior metabolic profile frequently observed for fluoro-aromatics over chloro-aromatics in CYP450-mediated oxidation assays [1]. Although the log P methods differ (XLogP3 vs. ACD/LogP), the ~0.2 log-unit directionality is consistent with the established halogen hydrophobicity series (Cl > F).

Halogen bioisosterism log P tuning ADME optimization

Vendor Purity Benchmarking: ≥98% with ISO Certification vs. Generic 95-96% Supply

Multiple vendors supply 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole, but purity specifications diverge: MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications , and ChemScene similarly specifies ≥98% purity . In contrast, CheMenu lists the compound at 96% purity , and AK Scientific offers it at 95% . The 2-3% purity gap may reflect residual synthetic precursors (e.g., 3-fluorobenzamidoxime) or ring-opened byproducts that can interfere with downstream coupling reactions or biological assays. The para-fluoro isomer (CAS 196301-98-1) is listed at 95% purity from multiple vendors including AaronChem , while the ortho-fluoro isomer (CAS 1426958-50-0) is available at ≥98% from ChemScene .

Chemical purity Procurement quality ISO certification

Procurement-Driven Application Scenarios for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


Medicinal Chemistry Scaffold with Tunable Lipophilicity and Electronic Profile

The +0.6 log-unit XLogP3 advantage of 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole over its des-methyl analog allows medicinal chemists to access a higher lipophilicity range while retaining the 1,2,4-oxadiazole core's bioisosteric properties [1]. The meta-fluoro substituent's strong electron-withdrawing character (σ_m = +0.337) further differentiates the scaffold from the para-fluoro isomer when electronic modulation of the oxadiazole ring is required to influence target binding or metabolic stability [2]. This combination of physicochemical properties makes the compound particularly suitable for lead optimization programs where log D, basicity, and metabolic soft-spot engineering are being balanced simultaneously.

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 178.16 Da, XLogP3 of 2.5, TPSA of 38.9 Ų, and only one rotatable bond , 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole complies with the 'rule of three' guidelines for fragment libraries (MW < 300, log P ≤ 3, HBA ≤ 3, HBD ≤ 3). Its 1,2,4-oxadiazole core provides a geometrically rigid, metabolically differentiated scaffold compared to the 1,3,4-oxadiazole isomer—which systematically exhibits ~1 log-unit lower log D and distinct metabolic stability profiles across the AstraZeneca compound collection [1]. Procurement of the ≥98% purity, ISO-certified material ensures fragment screening hits are not confounded by impurities.

Synthetic Intermediate for C-5 Functionalization via Methyl Deprotonation

The 5-methyl group of 3-aryl-5-methyl-1,2,4-oxadiazoles is readily deprotonated by bases, generating a nucleophilic anion that undergoes alkylation, acylation, and condensation reactions to yield more complex structures [3]. This reactivity is a key synthetic differentiator from the 5-unsubstituted analog (CAS 1262412-46-3), which lacks this handle for late-stage diversification. The meta-fluoro substituent's electronic effects further modulate the acidity of the 5-methyl protons and the regioselectivity of electrophilic aromatic substitution on the phenyl ring, providing a differentiated reactivity profile compared to ortho- and para-fluoro isomers.

Material Science: Fluorinated Oxadiazole Building Block for Optoelectronic Applications

1,2,4-Oxadiazoles possess intrinsic dipole moments in the range of 3.5–4.2 D due to the delocalized π-electron system across the N–O–N axis [4], making them suitable for charge-transport materials and blue-fluorescent emitters. The 3-fluorophenyl substituent contributes additional dipole vector components whose orientation depends on the substitution pattern (meta vs. para). Procuring the specific 3-(3-fluorophenyl)-5-methyl isomer ensures a defined dipole alignment that cannot be replicated by positional isomers, which is critical for applications in liquid-crystalline materials and organic light-emitting diodes where molecular orientation governs device performance.

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